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Compound of Interest

Compound Name: 3-Vinyl-1,1'-biphenyl!

Cat. No.: B1321054

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-
Vinyl-1,1'-biphenyl (CAS No: 38383-51-6), a biphenyl derivative with potential applications in
organic synthesis and materials science. Due to the limited availability of comprehensive,
publicly accessible experimental spectra for this specific isomer, this guide presents predicted
data based on established spectroscopic principles and data from analogous compounds.
Detailed experimental protocols for the key spectroscopic techniques are also provided.

Molecular Structure and Properties
e Molecular Formula: Ci1sHz2

e Molecular Weight: 180.25 g/mol [1]

e Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Vinyl-1,1'-biphenyl.
These predictions are derived from the analysis of its constituent functional groups: a vinyl
group and a 1,3-disubstituted biphenyl system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
] Aromatic Protons
~7.6-7.3 Multiplet 9H
(CeHs- and -CeHa-)
Vinylic Proton (-
~6.8 Doublet of doublets 1H
CH=CH>)
Vinylic Proton (-
~5.8 Doublet 1H
CH=CHg, trans)
Vinylic Proton (-
~5.3 Doublet 1H

CH=CHz, cis)

Table 2: Predicted 3C NMR Data (Solvent: CDCIs)

Chemical Shift (6, ppm)

Assighment

~141 Quaternary Aromatic Carbon
~138 Quaternary Aromatic Carbon
~137 Vinylic Carbon (-CH=)

~129 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

~126 Aromatic CH

~115 Vinylic Carbon (=CHyz)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
) Aromatic and Vinylic C-H
3080-3030 Medium
Stretch
1630 Medium Vinylic C=C Stretch

1600, 1480, 1450

Medium-Strong

Aromatic C=C Stretch

Vinylic C-H Out-of-Plane

990, 910 Strong )
Bending
Aromatic C-H Out-of-Plane
780-740 Strong ) ) o
Bending (meta-disubstitution)
Aromatic C-H Out-of-Plane
700-680 Strong Bending (monosubstituted

phenyl)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)

m/z Relative Intensity Assignment

180 High Molecular lon [M]*

179 Moderate [M-H]*

165 Moderate [M-CHs]*

152 High [M-C2Ha4]* (loss of ethylene)
77 Moderate [CeHs]* (phenyl cation)

UV-Vis Spectroscopy

Table 5: Predicted UV-Vis Absorption Data (Solvent: Ethanol or Hexane)
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Amax (nm) Molar Absorptivity (g) Transition
~205 High - T
~250 Moderate T - TT (conjugated system)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

[e]

Accurately weigh 5-20 mg of 3-Vinyl-1,1'-biphenyl for tH NMR (20-50 mg for 33C NMR).
[2]

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a
clean vial.[2]

o Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative
analysis is required.

o Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[2]
o Cap the NMR tube securely.
e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to optimize its homogeneity and achieve sharp peaks.
o Tune and match the probe for the desired nucleus (*H or 13C).

o Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition
time, relaxation delay).
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o Acquire the Free Induction Decay (FID) signal.

» Data Processing:

[e]

Apply a Fourier transform to the FID to obtain the NMR spectrum.

o

Phase the spectrum to ensure all peaks are in the absorptive mode.

[¢]

Calibrate the chemical shift scale using the internal standard (TMS at O ppm).

[¢]

Integrate the peaks to determine the relative number of protons.

[e]

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the
molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Thin Film Method):

[e]

Dissolve a small amount of 3-Vinyl-1,1'-biphenyl in a volatile solvent (e.g.,
dichloromethane or acetone).

[e]

Place a drop of the solution onto a clean salt plate (e.g., KBr or NaCl).

o

Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

[¢]

Place the salt plate in the sample holder of the FT-IR spectrometer.
e Instrument Setup and Data Acquisition:

o Purge the sample compartment with dry air or nitrogen to minimize interference from
atmospheric water and carbon dioxide.

o Acquire a background spectrum of the clean, empty sample holder.

o Place the sample in the holder and acquire the sample spectrum. The instrument will
automatically ratio the sample spectrum to the background spectrum to generate the final
absorbance or transmittance spectrum.
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o Data Analysis:

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups and vibrational modes in the molecule.

Electron lonization Mass Spectrometry (EI-MS)

e Sample Introduction:

o Introduce a small amount of the volatile sample into the ion source of the mass
spectrometer, typically via a direct insertion probe or after separation by gas
chromatography (GC-MS).[3][4] The sample is vaporized by heating under high vacuum.

[5][6]
e lonization:

o The gaseous sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV).[3][4]

o This bombardment causes the ejection of an electron from the molecule, forming a
positively charged molecular ion (M+).[6]

o The excess energy from the electron impact can cause the molecular ion to fragment into
smaller, characteristic ions.[3][4]

e Mass Analysis and Detection:
o The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o The separated ions are detected, and a mass spectrum is generated, plotting the relative
abundance of each ion versus its m/z value.

o Data Analysis:

o Identify the molecular ion peak to determine the molecular weight of the compound.
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o Analyze the fragmentation pattern to gain structural information.

UV-Vis Spectroscopy

e Sample Preparation:

o Prepare a dilute solution of 3-Vinyl-1,1'-biphenyl in a UV-transparent solvent (e.g.,
ethanol or hexane). The concentration should be chosen to yield an absorbance in the
range of 0.1 to 1.

o Fill a quartz cuvette with the sample solution.
o Fill a matching cuvette with the pure solvent to be used as a reference.
e Instrument Setup and Data Acquisition:

Place the reference cuvette in the appropriate holder in the spectrophotometer.

o

[e]

Acquire a baseline spectrum with the reference solvent.

o

Replace the reference cuvette with the sample cuvette.

[¢]

Scan the desired wavelength range (typically 200-400 nm for aromatic compounds).[7]
The instrument records the absorbance at each wavelength.

o Data Analysis:
o Identify the wavelength(s) of maximum absorbance (Amax).

o If the concentration is known, calculate the molar absorptivity (€) using the Beer-Lambert
law (A = ebc).

o Correlate the absorption bands with the electronic transitions within the molecule's
chromophore.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of
3-Vinyl-1,1'-biphenyl.
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Caption: Workflow for the Spectroscopic Characterization of 3-Vinyl-1,1'-biphenyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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